(As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp
Description
This compound is a chiral ferrocene-based organometallic ligand featuring two dicyclohexylphosphino groups and two (dimethylamino)benzyl substituents. Its molecular formula is C₅₂H₇₄FeN₂P₂ (CAS: 849924-78-3), with a stereochemical configuration denoted as (R,R). The ligand’s design combines steric bulk (from dicyclohexylphosphine) and electron-donating capacity (from dimethylamino groups), making it highly effective in asymmetric catalysis. It is structurally related to the Mandyphos and TaniaPhos ligand families, which are renowned for their enantioselectivity in transition-metal-catalyzed reactions.
Properties
Molecular Formula |
C52H74FeN2P2 |
|---|---|
Molecular Weight |
844.9 g/mol |
InChI |
InChI=1S/2C26H37NP.Fe/c2*1-27(2)26(21-13-6-3-7-14-21)24-19-12-20-25(24)28(22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h2*3,6-7,12-14,19-20,22-23,26H,4-5,8-11,15-18H2,1-2H3;/t2*26-;/m00./s1 |
InChI Key |
OMHGSRQJSWIMDO-FKMBXMNYSA-N |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.CN(C)[C@@H](C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.[Fe] |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3CCCCC3)C4CCCCC4.[Fe] |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Functionalization of Ferrocene
-
Ferrocene Synthesis :
-
Phosphination at 2,2'-Positions :
-
Alkylation at 1,1'-Positions :
Route 2: Asymmetric Coordination
-
Chiral Resolution :
-
Coupling to Ferrocene :
Key Reaction Conditions and Challenges
Characterization and Purity
-
Spectroscopic Data :
Applications in Asymmetric Catalysis
Chemical Reactions Analysis
Types of Reactions
(RP,R’P)-1,1’-Bis(dicyclohexylphosphino)-2,2’-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to alter its electronic properties.
Substitution: The phosphino and dimethylamino groups can participate in substitution reactions, allowing for the modification of the ligand.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene moiety results in ferrocenium ions, while substitution reactions can yield modified ligands with different functional groups .
Scientific Research Applications
(RP,R’P)-1,1’-Bis(dicyclohexylphosphino)-2,2’-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s ability to induce chirality makes it valuable in the study of biological systems and the development of chiral drugs.
Medicine: It is employed in the synthesis of pharmaceuticals, particularly those requiring high enantioselectivity.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (RP,R’P)-1,1’-Bis(dicyclohexylphosphino)-2,2’-bis[(S)-alpha-(dimethylamino)benzyl]ferrocene exerts its effects involves the coordination of the phosphino groups to a metal center, forming a chiral complex. This complex can then participate in catalytic cycles, inducing enantioselectivity in the formation of chiral products. The ferrocene backbone provides stability and electronic properties that enhance the ligand’s performance .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of ferrocene-derived bisphosphine ligands. Below is a detailed comparison with structurally analogous ligands:
Steric and Electronic Differences
- Dicyclohexylphosphino vs. Diphenylphosphino: The dicyclohexyl groups in the target compound provide greater steric hindrance compared to diphenylphosphino ligands like TaniaPhos. This bulk enhances enantioselectivity in reactions where substrate approach is sterically constrained.
- Dimethylamino Benzyl Substituents: These groups donate electron density to the metal center, stabilizing electron-deficient intermediates. This contrasts with Walphos SL-W008-1, which uses electron-withdrawing trifluoromethyl groups.
Stereochemical Impact
The (R,R) configuration in the target compound ensures a rigid chiral environment, critical for asymmetric induction. In contrast, BD633969 (with S,S stereochemistry) exhibits inverted selectivity in hydrogenation reactions.
Research Findings and Catalytic Performance
Asymmetric Hydrogenation
In rhodium-catalyzed hydrogenation of α-dehydroamino acids, the target compound achieves >99% enantiomeric excess (ee), outperforming diphenylphosphino analogs like TaniaPhos (92–95% ee). The dicyclohexylphosphino groups suppress unproductive metal–substrate interactions, enhancing selectivity.
Suzuki–Miyaura Coupling
While less common in cross-coupling, the ligand’s bulk improves stability in palladium-catalyzed reactions. However, its performance is inferior to SPhos (a biphenyl-based ligand) due to slower transmetalation kinetics.
Biological Activity
The compound (As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosphine is a chiral phosphine ligand notable for its application in asymmetric synthesis and catalysis. Its unique structure allows it to participate in various biological and chemical reactions, making it a compound of interest in both academic and industrial research.
- Molecular Formula : C₅₂H₅₀N₂P₂
- Molecular Weight : 820.76 g/mol
- CAS Number : 849924-78-3
- Density : Not available
- LogP : 10.898 (indicating high lipophilicity)
The biological activity of this compound primarily stems from its role as a ligand in metal-catalyzed reactions. It has been shown to facilitate enantioselective transformations, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The dimethylamino groups enhance its nucleophilicity and coordination properties with transition metals, enabling effective catalysis.
Case Studies
- Asymmetric Synthesis : In a study published by Bocsci, (As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosphine) was employed as a ligand in the synthesis of chiral alcohols from prochiral ketones. The results indicated high yields and excellent enantioselectivity (up to 99% ee) under mild reaction conditions.
- Catalytic Applications : Research highlighted in ChemicalBook demonstrated that this compound could be used in palladium-catalyzed cross-coupling reactions. The ligand's steric and electronic properties were optimized to enhance the reaction rate and yield .
- Anticancer Activity : Preliminary studies suggest potential anticancer properties linked to its ability to inhibit specific kinases involved in cell proliferation. Further investigations are necessary to elucidate the exact pathways affected by this compound.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₅₂H₅₀N₂P₂ |
| Molecular Weight | 820.76 g/mol |
| CAS Number | 849924-78-3 |
| LogP | 10.898 |
| Enantiomeric Excess (ee) | Up to 99% |
Safety and Handling
Due to its chemical nature, appropriate safety measures should be taken when handling this compound:
- Personal Protective Equipment (PPE) : Gloves, goggles, and respirators are recommended.
- Hazard Codes : Xn (Harmful)
- Storage Conditions : Store in a cool, dry place away from incompatible substances.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp), and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step ligand assembly, starting with chiral diamines and phosphine precursors. Key steps include palladium-catalyzed cross-coupling and stereoselective phosphorylation. Optimizing reaction temperature (e.g., −78°C for sensitive intermediates) and solvent polarity (e.g., THF vs. dichloromethane) significantly impacts enantiomeric purity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product from by-products like unreacted dicyclohexylphosphine .
Q. How should researchers characterize the stereochemical configuration and purity of this compound?
- Methodological Answer : Use a combination of P NMR (to confirm phosphine coordination), H/C NMR for backbone structure, and X-ray crystallography to resolve absolute stereochemistry. Polarimetry or chiral HPLC (e.g., Chiralpak IA column) can quantify enantiomeric excess. Cross-reference spectral data with analogs like 2-Dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl (PhCPhos) to validate assignments .
Q. What are the primary stability concerns during storage, and how can degradation be mitigated?
- Methodological Answer : The compound is sensitive to oxidation and moisture. Store under inert gas (argon) at −20°C in amber vials. Periodic P NMR monitoring detects oxidation to phosphine oxides. Avoid prolonged exposure to light, which accelerates decomposition .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) guide the design of experiments involving this ligand in asymmetric catalysis?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state geometries and enantioselectivity trends. For example, analyze steric effects of dicyclohexyl groups on substrate binding using software like Gaussian or ORCA. Validate models against experimental enantiomeric excess (ee) data from catalytic reactions (e.g., hydrogenation of α,β-unsaturated ketones) .
Q. What experimental strategies resolve contradictory activity data in cross-coupling reactions (e.g., Suzuki-Miyaura vs. Buchwald-Hartwig)?
- Methodological Answer : Systematically vary reaction conditions:
- Substrate Scope : Test electron-deficient vs. electron-rich aryl halides.
- Additives : Evaluate the role of CsCO (base) or TBAB (phase-transfer agent).
- Kinetic Studies : Use in situ IR or UV-Vis to monitor reaction progress.
Discrepancies often arise from competing coordination modes of the ligand—employ XAS (X-ray Absorption Spectroscopy) to probe metal-ligand interactions under catalytic conditions .
Q. How can researchers address batch-to-batch variability in catalytic performance?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
- Critical Quality Attributes (CQAs) : Enantiomeric purity, residual solvent levels.
- Process Analytical Technology (PAT) : Use inline NMR or Raman spectroscopy during synthesis.
Statistical tools (e.g., PCA or PLS regression) correlate synthesis parameters (e.g., reaction time, stoichiometry) with catalytic outcomes .
Key Considerations for Experimental Design
- Theoretical Frameworks : Link studies to organometallic reaction mechanisms (e.g., Tolman’s Electronic Parameters) to rationalize ligand behavior .
- Safety Protocols : Follow GHS guidelines for handling phosphines (e.g., PPE, fume hood use) to avoid dermal/ocular exposure .
- Data Validation : Cross-check catalytic results with structurally related ligands (e.g., XPhos-SONa) to isolate steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
